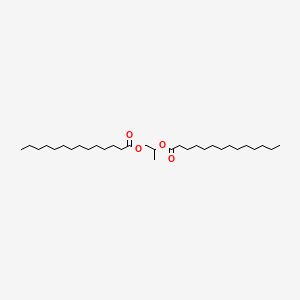

Propylene dimyristate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

51209-16-6 |

|---|---|

Molekularformel |

C31H60O4 |

Molekulargewicht |

496.8 g/mol |

IUPAC-Name |

2-tetradecanoyloxypropyl tetradecanoate |

InChI |

InChI=1S/C31H60O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-30(32)34-28-29(3)35-31(33)27-25-23-21-19-17-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3 |

InChI-Schlüssel |

NRRPJRVSNIJDAP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Chemical Synthesis and Industrial Production of Propylene Dimyristate

Precursor Chemistry and Feedstock Production

The foundation of propylene (B89431) dimyristate synthesis lies in the efficient production of its core chemical building blocks. The following subsections explore the generation of propylene oxide and the manufacturing techniques for propylene.

Propylene oxide (PO) is a critical epoxide intermediate produced through several distinct industrial routes. These methods vary in their chemical pathways, efficiency, and environmental impact. As of 2005, global production was roughly split between chlorohydrin-based technologies and oxidation routes, with the latter gaining increasing importance. wikipedia.org

The chlorohydrin process is one of the oldest methods for producing propylene oxide. nih.govumsystem.edu In this two-step process, propylene is reacted with chlorine in the presence of a large excess of water to form propylene chlorohydrin. umsystem.edusumitomo-chem.co.jp This reaction produces two isomers, 1-chloro-2-propanol (B90593) and 2-chloro-1-propanol, with the former being the major product. sumitomo-chem.co.jp

The resulting aqueous solution of propylene chlorohydrin is then dehydrochlorinated using a base, such as lime (calcium hydroxide) or caustic soda (sodium hydroxide), to yield propylene oxide and a corresponding salt. nih.govumsystem.edusumitomo-chem.co.jpgoogle.com A significant drawback of this method is the large volume of wastewater containing chlorinated byproducts and salts like calcium chloride or sodium chloride that is generated. sumitomo-chem.co.jpgoogle.com For every ton of propylene oxide produced, approximately 1.4 tons of chlorine and one ton of calcium hydroxide (B78521) are consumed, resulting in about two tons of calcium chloride as a byproduct. sumitomo-chem.co.jp

These routes, also known as indirect oxidation, involve the epoxidation of propylene using an organic hydroperoxide or hydrogen peroxide, often resulting in the co-production of other valuable chemicals. nih.govresearchgate.net

Propylene Oxide/Styrene (B11656) Monomer (PO/SM): In this process, ethylbenzene (B125841) is first oxidized to form ethylbenzene hydroperoxide. This hydroperoxide then reacts with propylene in the presence of a catalyst to produce propylene oxide and 1-phenylethanol (B42297). The 1-phenylethanol is subsequently dehydrated to yield styrene monomer. wikipedia.orgsumitomo-chem.co.jp For every tonne of propylene oxide, approximately 2.25 tonnes of styrene are co-produced. sumitomo-chem.co.jp

Propylene Oxide/Tertiary-Butyl Alcohol (PO/TBA): This process begins with the oxidation of isobutane (B21531) to form tert-butyl hydroperoxide. The hydroperoxide then epoxidizes propylene to yield propylene oxide and tert-butyl alcohol (TBA). wikipedia.orgumsystem.edu The co-product, TBA, can be used as a solvent, a gasoline additive, or dehydrated to produce isobutylene. wikipedia.orgumsystem.edu

Hydrogen Peroxide to Propylene Oxide (HPPO): This method utilizes hydrogen peroxide as the oxidant to convert propylene to propylene oxide, with water being the only byproduct. wikipedia.org The reaction is typically catalyzed by a titanium-doped silicalite (TS-1). wikipedia.orgnih.gov The HPPO process is considered more environmentally friendly due to its high selectivity and the benign nature of its byproduct. nih.gov

Cumene (B47948) Hydroperoxide to Propylene Oxide (HPCU): Developed by Sumitomo Chemical, this process uses cumene hydroperoxide as the oxidizing agent. Cumene is first oxidized to cumene hydroperoxide. This hydroperoxide then reacts with propylene to form propylene oxide and cumyl alcohol. The cumyl alcohol can be dehydrated and hydrogenated back to cumene, which is then recycled, making this a co-product-free process. wikipedia.orgsumitomo-chem.co.jpresearchgate.net

Table 1: Comparison of Propylene Oxide Production Routes

| Process | Oxidizing Agent | Co-product | Key Features |

|---|---|---|---|

| Chlorohydrin | Hypochlorous acid (from Chlorine and Water) | Salt (e.g., CaCl2, NaCl) | Well-established, high-yield process but generates significant wastewater. sumitomo-chem.co.jpgoogle.com |

| PO/SM | Ethylbenzene Hydroperoxide | Styrene Monomer | Co-produces a valuable monomer, but market fluctuations for styrene can impact economics. sumitomo-chem.co.jp |

| PO/TBA | Tert-Butyl Hydroperoxide | Tertiary-Butyl Alcohol | Co-product has applications as a solvent and fuel additive. wikipedia.orgumsystem.edu |

| HPPO | Hydrogen Peroxide | Water | Environmentally friendly with high selectivity and water as the only byproduct. wikipedia.orgnih.gov |

| HPCU | Cumene Hydroperoxide | None (Cumene is recycled) | "Green process" with high yields and minimal byproducts. sumitomo-chem.co.jpresearchgate.net |

Direct epoxidation involves the reaction of propylene with an oxygen source, typically molecular oxygen, to form propylene oxide. This approach is theoretically highly atom-economical. However, achieving high selectivity and conversion remains a significant challenge. researchgate.net

Research has focused on various catalytic systems to facilitate this reaction. Silver-based catalysts, similar to those used for ethylene (B1197577) oxide production, have been investigated but generally show low selectivity for propylene oxide. mdpi.com Other metal and metal oxide catalysts, including those based on gold, copper, and titanium, have also been explored. mdpi.com For instance, gold clusters on a titanium dioxide support have shown high selectivity but can be prone to deactivation. mdpi.com The direct oxidation of propylene is an area of ongoing research, with the goal of developing a technically and economically viable industrial process. nih.govresearchgate.net

The biochemical production of propylene oxide involves the use of microorganisms or isolated enzymes to catalyze the epoxidation of propylene. This approach offers the potential for high selectivity under mild reaction conditions. nih.gov Enzymatic epoxidation reactions can achieve excellent turnover frequencies. nih.govsemanticscholar.org

However, several challenges hinder the industrial-scale implementation of biochemical routes. The toxicity of the propylene oxide product to the microorganisms and the stability of the enzymes are major hurdles. nih.gov Despite these challenges, research into biocatalytic systems for propylene epoxidation continues, driven by the quest for more sustainable and environmentally benign manufacturing processes. researchgate.netgoogle.com

Propylene is a fundamental building block in the chemical industry and is produced through several established methods.

Steam Cracking: This is a dominant technology for propylene production. In this process, feedstocks such as propane (B168953) or naphtha are heated to high temperatures in the presence of steam, causing them to break down into smaller molecules, including propylene. mdpi.com

Fluid Catalytic Cracking (FCC): A key process in oil refineries, FCC units can be optimized to increase the yield of light olefins like propylene from heavier hydrocarbon fractions.

On-Purpose Propane Dehydrogenation (PDH): This technology is specifically designed to produce propylene from propane. In a PDH process, propane is catalytically dehydrogenated to propylene with hydrogen as a co-product.

Table 2: Overview of Propylene Production Technologies

| Technology | Feedstock | Primary Product(s) | Key Characteristics |

|---|---|---|---|

| Steam Cracking | Propane, Naphtha | Ethylene, Propylene, and others | A primary source of both ethylene and propylene. mdpi.com |

| Fluid Catalytic Cracking (FCC) | Heavy Hydrocarbons | Gasoline, Light Olefins | An integral part of modern oil refineries. |

| Propane Dehydrogenation (PDH) | Propane | Propylene, Hydrogen | An "on-purpose" technology to meet growing propylene demand. |

Propylene Production Techniques

Ethylene Dimerization and Olefins Conversion Technology (OCT)

A significant on-purpose route to propylene involves the conversion of ethylene, which is abundant and often more readily available than other feedstocks. aiche.orgintratec.us The Olefins Conversion Technology (OCT) is a commercially demonstrated process that produces polymer-grade propylene by reacting ethylene with C4 and C5 olefins. internationaljournalssrg.orgactascientific.com

This technology is founded on an olefin metathesis reaction. wikipedia.org The process can be integrated with ethylene dimerization units. In this integrated setup, ethylene is first dimerized to form 1-butene, which is then isomerized to 2-butene (B3427860). intratec.uswikipedia.org The 2-butene subsequently undergoes a metathesis reaction with additional ethylene to yield two molecules of propylene. wikipedia.org

Catalysts are central to this process. Ethylene dimerization is typically carried out using Ni-based catalysts, while the metathesis reaction employs catalysts containing rhenium, molybdenum, or tungsten supported on alumina. aiche.orgwikipedia.org A key advantage of OCT is its high selectivity to propylene, which can exceed 95%, minimizing by-product formation. actascientific.com Furthermore, the metathesis reactions are mildly exothermic, which reduces energy input and operating costs compared to energy-intensive cracking processes. internationaljournalssrg.orgactascientific.com

Table 1: Overview of Ethylene to Propylene (ETP) Process

| Stage | Reaction | Catalyst Type | Key Feature |

|---|---|---|---|

| Dimerization | 2 Ethylene → 1-Butene | Ni-based | Converts ethylene into a C4 olefin. |

| Isomerization | 1-Butene ↔ 2-Butene | Metathesis Catalyst | Prepares the butene for metathesis. |

| Metathesis | 2-Butene + Ethylene → 2 Propylene | Re-, Mo-, or W-based | Reacts C4 and C2 olefins to form C3 olefin (propylene). |

Propane Dehydrogenation (CATOFIN process)

With the increasing availability of light alkanes from sources like shale gas, propane dehydrogenation (PDH) has emerged as a leading on-purpose technology for propylene production. encyclopedia.pubwikipedia.org Among the various PDH technologies, the CATOFIN process, licensed by Lummus Technology, is a widely adopted method. wattco.comchemwinfo.com

The CATOFIN process is a continuous method that utilizes multiple fixed-bed reactors operating in a cyclic sequence of reaction, regeneration, and purge. core.ac.ukaiche.org This design ensures a continuous flow of product. Propane is dehydrogenated to propylene over a chromium oxide-based catalyst (Cr₂O₃/Al₂O₃) at high temperatures (typically >600°C) and low pressures (~1 bar). core.ac.ukaiche.org The endothermic nature of the reaction causes the temperature to drop, and coke deposits form on the catalyst, reducing its activity. chemwinfo.comaiche.org Consequently, the reactors are periodically taken offline for regeneration, where the coke is burned off with hot air, which also reheats the catalyst bed for the next reaction cycle. aiche.org

The process is noted for its high conversion and selectivity. It can achieve a propane-to-propylene conversion efficiency of 45-50% with a selectivity of greater than 86 wt%. wattco.comchemwinfo.com Recent innovations, such as the CATOFIN 312 catalyst, promise even greater selectivity and a longer operational lifetime. clariant.com

Table 2: Comparison of Major Propane Dehydrogenation (PDH) Technologies

| Feature | CATOFIN (Lummus) | OLEFLEX (UOP) |

|---|---|---|

| Catalyst | Chromium oxide-based wattco.comcore.ac.uk | Platinum-based wattco.comcore.ac.uk |

| Reactor Type | Horizontal fixed-bed, parallel reactors wattco.comcore.ac.uk | Vertical moving-bed, series reactors core.ac.uk |

| Propane Conversion | 45% - 50% wattco.comcore.ac.uk | 35% - 45% wattco.com |

| Propylene Selectivity | >86 wt% chemwinfo.com | ~90% core.ac.uk |

| Key Advantage | Lower capital/operating costs, no continuous catalyst regeneration unit needed wattco.com | High catalyst activity and reliability wattco.com |

Pyrolysis/Steam Cracking

Steam cracking, also known as pyrolysis, is the principal industrial method for producing light olefins and has historically been the dominant source of propylene. nih.govarab-oil-naturalgas.comresearchgate.net In this process, a hydrocarbon feedstock—which can range from light gases like ethane (B1197151) and propane to heavier liquids like naphtha or gas oil—is diluted with steam and heated to very high temperatures (around 850°C) in a bank of pyrolysis furnaces. arab-oil-naturalgas.comunizg.hr

The process is non-catalytic and relies on thermal decomposition via a free-radical mechanism to break down large hydrocarbon molecules into smaller, more valuable ones, primarily ethylene and propylene. researchgate.netunizg.hr The steam lowers the partial pressure of the hydrocarbons, which favors the formation of light olefins and minimizes coke formation on the reactor walls. arab-oil-naturalgas.com After cracking, the hot gas is rapidly cooled (quenched) to stop the reactions and preserve the product mixture. arab-oil-naturalgas.comunizg.hr The resulting mixture is then sent through a complex separation process involving compression and fractional distillation to isolate the different products. arab-oil-naturalgas.com

The yield of propylene from steam cracking is highly dependent on the feedstock used and the operational severity (cracking temperature). chemicalmarketanalytics.comunizg.hr Lighter feedstocks like ethane primarily yield ethylene, while heavier feedstocks like naphtha produce a more significant proportion of propylene, typically at levels ranging from 40% to 60% of the ethylene produced. chemicalmarketanalytics.comresearchgate.net

Esterification Synthesis Pathways to Propylene Dimyristate

This compound is a diester formed from one molecule of propylene glycol and two molecules of myristic acid. guidechem.com Its synthesis is primarily achieved through esterification reactions, which can be tailored for commercial production, laboratory-scale synthesis, or to incorporate bio-derived materials.

Commercial and Laboratory Synthesis Methods

The most direct and common method for synthesizing this compound is the esterification of propylene glycol with myristic acid. cosmeticsinfo.org Myristic acid, a saturated 14-carbon fatty acid, reacts with the two hydroxyl groups of propylene glycol (1,2-propanediol) to form the diester and water.

The reaction is an equilibrium process. To drive the reaction toward the product side, water is typically removed as it is formed. The esterification can be catalyzed in several ways:

Acid Catalysis : Strong acids like para-toluene sulfonic acid can be used to catalyze the reaction between the fatty acid and the glycol. google.com This is a common approach in Fischer esterification. thermofisher.com

Enzymatic Catalysis : Lipases can be used as catalysts for the esterification reaction. This method offers high selectivity and can be performed under milder conditions. For instance, lipase-catalyzed reactions can produce propylene glycol monoesters and diesters from a fatty acid and propylene glycol. googleapis.com

Solvent-Free Synthesis : For some esters, synthesis can be performed without a solvent by heating the reactants at high temperatures (e.g., 200°C) and using a drying agent to remove water, thereby driving the reaction to completion. mpob.gov.my

Another pathway is transesterification, where a triglyceride (like a vegetable oil) is reacted with propylene glycol in the presence of a catalyst at high temperatures (e.g., 180° to 280°C). google.com This process yields a mixture of propylene glycol monoesters and diesters, as well as glycerol (B35011) monoesters and diesters. google.com

Bio-derived 1,3-Propanediol (B51772) Esterification Routes

A sustainable alternative to petroleum-based glycols is the use of bio-derived 1,3-propanediol (PDO). personalcaremagazine.com This diol is produced through the fermentation of renewable sources, such as corn sugar, using engineered microorganisms. justia.com This "Bio-PDO" serves as a building block for various chemicals, including esters for personal care products. google.comrospatent.gov.ru

The esterification process itself is similar to traditional methods, involving the reaction of the bio-derived 1,3-propanediol with fatty acids, such as myristic acid, to form the corresponding diesters (e.g., propanediol (B1597323) dimyristate). justia.comgoogle.com The reaction can be carried out by heating the diol and fatty acid, with or without a catalyst, at temperatures from 25°C to 400°C. google.com The resulting esters are notable for containing renewable, plant-derived carbon rather than fossil-fuel-based carbon. justia.comrospatent.gov.ru These bio-derived esters, including propanediol dimyristate, are used in cosmetic and personal care formulations as emollients and solvents. personalcaremagazine.comgoogle.com

Derivatization from Propylene Glycol Linkers

Propylene glycol can also be used as a chemical "linker" or "spacer" to connect different molecular moieties, a strategy often employed in the development of prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body. Using a propylene glycol linker can improve a drug's properties, such as its stability or bioavailability.

The synthesis involves a multi-step derivatization. For example, to create an amino acid prodrug of a carboxylic acid-containing drug, the propylene glycol linker is first attached to the drug molecule via an ester bond. Then, an amino acid (like L-valine) is attached to the other end of the propylene glycol linker, also through an ester bond. nih.gov

Studies have shown that prodrugs with a propylene glycol linker possess good chemical stability, particularly at acidic pH, and are effectively hydrolyzed by enzymes in the body (like valacyclovirase or Caco-2 homogenate) to release the parent drug. nih.gov The enzymatic hydrolysis often occurs in a stepwise manner, first cleaving the amino acid ester to release the propylene glycol-drug intermediate, which is then further hydrolyzed to the active parent drug. nih.gov This approach demonstrates the versatility of propylene glycol in creating complex, functional molecules through controlled derivatization reactions. nih.gov

Investigation of Esterification Mechanisms and Kinetics

The synthesis of this compound is primarily achieved through esterification, a reaction that combines an alcohol (propylene glycol) and a carboxylic acid (myristic acid) to form an ester and water. geeksforgeeks.org The most common approach is Fischer esterification, which requires an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas, to proceed efficiently. geeksforgeeks.org

The mechanism for acid-catalyzed esterification involves several key steps:

Protonation of the Carbonyl Group : The acid catalyst protonates the carbonyl oxygen of the myristic acid, which enhances the electrophilicity of the carbonyl carbon. geeksforgeeks.orgnumberanalytics.com

Nucleophilic Attack : The alcohol (propylene glycol) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. numberanalytics.com This leads to the formation of a tetrahedral intermediate. numberanalytics.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). geeksforgeeks.org

Elimination of Water : The lone pair on the remaining hydroxyl group's oxygen reforms the carbon-oxygen π bond, expelling a molecule of water. geeksforgeeks.org

Deprotonation : The protonated carbonyl group of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. geeksforgeeks.org

This reaction is reversible, and the presence of water, a byproduct, can hydrolyze the ester back to the reactants. researchgate.netsaskoer.ca To improve the yield, water is often removed as it is formed, for instance, through azeotropic distillation. researchgate.net

Industrially, propylene glycol fatty acid esters can also be produced via the transesterification of triglycerides with propylene glycol at high temperatures (350° to 450° F). google.com This process yields a complex mixture that includes propylene glycol monoesters, diesters, monoglycerides, and diglycerides. google.com Another synthetic route involves the reaction of propylene oxide with a fatty acid in the presence of a catalyst like potassium hydroxide. google.com

The kinetics of esterification are influenced by several factors, including temperature, the molar ratio of reactants, and the concentration of the catalyst. numberanalytics.com Kinetic studies of similar esterification reactions often employ mathematical models, such as power-law models or Langmuir-Hinshelwood type equations, to describe the reaction rates and understand the influence of these parameters. researchgate.netresearchgate.net

| Synthetic Route | Reactants | Catalyst/Conditions | Key Characteristics | Reference |

|---|---|---|---|---|

| Direct Esterification (Fischer) | Propylene Glycol + Myristic Acid | Sulfuric Acid, p-Toluene Sulfonic Acid | Reversible reaction; water removal increases yield. Produces a mix of mono- and diesters. | geeksforgeeks.orggoogle.com |

| Transesterification | Propylene Glycol + Triglycerides | High Temperatures (350-450°F) | Commonly used industrial process; results in a complex product mixture. | google.com |

| From Propylene Oxide | Propylene Oxide + Fatty Acid | Potassium Hydroxide; Temperatures from 100°C to 160°C | Favors the formation of monoesters. | google.com |

Advanced Synthetic Methodologies for this compound Derivatives

Beyond the direct synthesis of this compound, advanced methodologies focus on creating more complex molecules where propylene glycol and myristate moieties serve as building blocks for larger, functional systems.

Synthesis of Complex Esters Involving Propylene Glycol

Propylene glycol is a versatile precursor for a variety of complex esters beyond the simple dimyristate. An important industrial example is the reaction of propylene glycol with triglycerides, which does not yield a single product but rather a complex mixture of propylene glycol monoesters and diesters, alongside monoglycerides, diglycerides, and residual triglycerides. google.com This method highlights a pathway to a composite material with varied ester structures.

Another advanced application is the synthesis of propylene carbonate, which is formed by reacting propylene glycol with urea (B33335) over a CaO-MgO catalyst. bwise.kr This process can achieve a high yield and selectivity under optimized conditions, such as a reaction temperature of 160 °C. bwise.kr Propylene carbonate can also be synthesized from propylene oxide and carbon dioxide using a potassium iodide catalyst. sioc-journal.cn Furthermore, propylene carbonate itself can be used in a transesterification reaction with methanol (B129727) to produce dimethyl carbonate, demonstrating a multi-step pathway to other valuable chemicals originating from a propylene glycol derivative. mdpi.com These examples showcase the transformation of the simple propylene glycol diol into more complex, cyclic ester structures.

Synthesis of Dimeric or Polymeric Systems Incorporating Myristate Moieties

Myristate moieties can be incorporated into larger, macromolecular structures like dimers and polymers using advanced synthetic techniques. These larger systems often exhibit unique material properties, such as the ability to form liquid crystals or act as structuring agents.

A key example is the creation of dimeric liquid crystals, which consist of two rigid mesogenic units connected by a flexible spacer. tandfonline.com While not specifically using myristate, the synthesis of α,ω-bis(4-n-alkylanilinebenzylidine-4′-oxy)alkanes demonstrates the principle where the properties of the resulting material are highly dependent on the length of both the terminal alkyl chains (like a myristate chain) and the flexible spacer. tandfonline.com Increasing the terminal chain length tends to promote smectic, or more ordered, liquid crystal phases. tandfonline.com

In the realm of polymers, fatty acid dimers and trimers can be used as building blocks for "structuring polymers." google.com These polymers can be formed by copolymerizing fatty acid dimer/trimer derivatives, such as dimer diols, with other monomers. google.com This creates a polymeric network that can structure liquids, for example. Another sophisticated approach involves the controlled synthesis of single-chain polymeric nanoparticles (SCNPs). rsc.org This can be achieved through methods like reversible addition–fragmentation chain transfer (RAFT) polymerization to create linear polymers with reactive groups, which are then collapsed intramolecularly to form nanoparticles. rsc.org Myristate moieties could be incorporated into such polymer chains to tailor the properties of the resulting nanoparticles.

| System Type | Synthetic Strategy | Monomers/Precursors | Key Feature | Reference |

|---|---|---|---|---|

| Dimeric Liquid Crystals | Multi-step organic synthesis | Mesogenic units + flexible alkyl spacers + terminal alkyl chains | Properties (e.g., nematic vs. smectic phase) are tuned by the length of the spacer and terminal chains. | tandfonline.com |

| Structuring Polymers | Copolymerization | Fatty acid dimer/trimer diols, diisocyanates, capping alcohols | Forms polymeric networks capable of structuring liquid compositions. | google.com |

| Single-Chain Polymeric Nanoparticles (SCNPs) | RAFT polymerization followed by intramolecular collapse | Polymers with furan-protected maleimide (B117702) moieties | Creates well-defined, individual polymer particles with diameters of 10-20 nm. | rsc.org |

Advanced Analytical and Spectroscopic Characterization of Propylene Dimyristate Systems

Chromatographic Techniques for Compositional Analysis

Chromatographic methods are fundamental in separating and quantifying the components within a propylene (B89431) dimyristate product mixture, which may contain monoesters, diesters, free fatty acids, and residual propylene glycol.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like propylene glycol esters. For the analysis of propylene glycol fatty acid esters, a derivatization step is often employed to increase the volatility of the analytes. google.com This typically involves silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group using reagents such as N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). google.comfao.org

The separation is commonly performed on a capillary column, such as a DB-5 or equivalent, which has a stationary phase suitable for separating non-polar to moderately polar compounds. chromforum.org A flame ionization detector (FID) can be used for quantification, while a mass spectrometer provides definitive identification of the individual components based on their mass spectra. cdc.gov This dual-detection approach allows for the accurate determination of the ester content, including the relative amounts of propylene glycol monomyristate and dimyristate, as well as the presence of any impurities. fao.orgcdc.govgcms.cz The purity of propylene, a key raw material, is also often determined by gas chromatography to ensure the absence of contaminants that could affect the final product quality. gcms.cz

Table 1: Typical GC Conditions for the Analysis of Propylene Glycol Esters

| Parameter | Value |

|---|---|

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5) |

| Injector Temperature | 250-300 °C |

| Oven Program | Initial temperature of 50-100 °C, ramped to 300-350 °C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | Silylation with BSTFA/TMCS |

This table presents a generalized set of parameters; specific conditions may vary depending on the exact instrumentation and the nature of the sample.

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for the analysis of less volatile and thermally labile compounds, offering a complementary approach to GC-MS. It can be employed to determine the degree of esterification by separating and quantifying the mono- and diesters of propylene glycol. Furthermore, LC-MS is adept at resolving positional isomers, which in the case of propylene glycol monoesters, would be the 1- and 2-monoesters. nih.govgoogle.com

For the analysis of glycols and their esters, derivatization with a UV-active or fluorescent tag, such as benzoyl chloride, can be used to enhance detection by UV or fluorescence detectors. nih.govupce.czresearchgate.net However, with mass spectrometric detection, derivatization may not always be necessary. Electrospray ionization (ESI) is a common ionization technique for these compounds, allowing for their sensitive detection. mdpi.comacs.org By coupling liquid chromatography with tandem mass spectrometry (MS/MS), highly selective and sensitive quantification can be achieved. nih.govmdpi.comcelerion.com

High-performance liquid chromatography (HPLC) with various detectors is a versatile tool for the analysis of propylene dimyristate. cir-safety.org Reversed-phase HPLC is a common mode of separation, where a non-polar stationary phase is used with a polar mobile phase. This technique can be used to monitor the purity of the final product and to quantify the levels of starting materials and byproducts. oatext.com

For compounds like propylene glycol esters that lack a strong chromophore, a universal detector such as an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used. Alternatively, as mentioned previously, pre-column derivatization with a chromophoric agent can allow for sensitive UV-Vis detection. researchgate.net HPLC methods can be developed to separate propylene glycol dimyristate from its corresponding monoester and free myristic acid, providing a comprehensive profile of the product. oatext.com

Traditional column chromatography, a form of liquid chromatography, can be used for the preparative scale purification of propylene glycol fatty acid esters. By selecting an appropriate stationary phase (e.g., silica gel) and a suitable solvent system, it is possible to separate the mono- and diesters from each other and from other components of the reaction mixture.

Gas-liquid chromatography (GLC), which is a specific type of gas chromatography, is the foundational technique for the analysis of fatty acid esters. researchgate.netresearchgate.net In the context of this compound, the principles of GLC are applied in the GC-MS and GC-FID methods described earlier. The choice of the stationary phase (the "liquid" in GLC) is critical for achieving the desired separation of the different fatty acid esters based on their chain length and degree of unsaturation. researchgate.net

Table 2: Summary of Chromatographic Techniques for this compound Analysis

| Technique | Primary Application | Key Information Obtained |

|---|---|---|

| GC-MS | Purity and Ester Content | Identification and quantification of mono- and diesters, impurities. |

| LC-MS | Esterification and Isomers | Quantification of esterification degree, separation of positional isomers. |

| HPLC | Purity and Composition | Quantification of major components and impurities. |

| Gel Chromatography | Monoester Content | Determination of the relative amount of monoesters. |

| Column/GLC | Purification and Separation | Preparative separation and foundational analytical technique. |

This table provides a concise overview of the primary uses of each chromatographic method in the analysis of this compound.

Spectroscopic Investigations of Molecular Structure and Interactions

Spectroscopic techniques provide valuable information about the molecular structure of this compound and the non-covalent interactions that can occur.

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a rapid and non-destructive technique for identifying the functional groups present in a molecule. researchgate.netspectrabase.com The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl group (C=O) at approximately 1740 cm⁻¹, and C-O stretching vibrations. The spectrum would also contain bands corresponding to the hydrocarbon chains of the myristate moieties. By comparing the spectrum of this compound to that of propylene glycol, the disappearance of the broad O-H stretching band from the glycol and the appearance of the strong ester carbonyl band would confirm the esterification. shd-pub.org.rsnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for detailed structural elucidation. hmdb.caresearchgate.netresearchgate.nethmdb.ca Both ¹H and ¹³C NMR spectra provide a wealth of information. In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons of the propylene glycol backbone and the myristate fatty acid chains can be identified and assigned. chemicalbook.com For example, the chemical shifts of the methine and methylene (B1212753) protons of the propylene glycol moiety would be shifted downfield upon esterification compared to free propylene glycol. The integration of the signals can be used to confirm the ratio of the propylene glycol unit to the myristate chains, thus verifying the structure of the diester. ¹³C NMR provides complementary information on the carbon skeleton of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR, Fluorine Magnetic Resonance) for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of this compound. While specific fluorine magnetic resonance studies are not common due to the absence of fluorine in the molecule, ¹H and ¹³C NMR are highly informative.

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their local electronic environment, allowing for the unambiguous assignment of each carbon in the propylene glycol and myristate moieties. Quantitative ¹H NMR (qNMR) can be employed for the accurate determination of this compound in mixtures, often using an internal standard. This technique is valuable for quality control and formulation analysis.

Below is a table of expected ¹³C NMR chemical shifts for this compound, based on typical values for propylene glycol esters and long-chain fatty acids.

| Carbon Atom | Typical Chemical Shift (ppm) |

| Carbonyl (C=O) | 172-174 |

| Methylene adjacent to carbonyl (-CH₂-C=O) | 33-35 |

| Methylene of propylene glycol (-O-CH₂-) | 65-68 |

| Methine of propylene glycol (-O-CH-) | 68-71 |

| Methyl of propylene glycol (-CH-CH₃) | 18-20 |

| Methylene chain (-(CH₂)n-) | 28-30 |

| Methylene adjacent to terminal methyl (-CH₂-CH₃) | 22-24 |

| Terminal methyl (-CH₃) | 13-15 |

This table presents expected chemical shift ranges and may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in this compound and analyzing their vibrational characteristics. The FTIR spectrum of this compound is dominated by absorptions corresponding to the ester functional group and the long aliphatic chains of the myristate moieties.

The following table summarizes the prominent FTIR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2955-2965 | Asymmetric C-H stretching | Methyl (-CH₃) |

| 2915-2925 | Asymmetric C-H stretching | Methylene (-CH₂) |

| 2845-2855 | Symmetric C-H stretching | Methylene (-CH₂) |

| 1735-1745 | C=O stretching | Ester |

| 1460-1470 | C-H bending (scissoring) | Methylene (-CH₂) |

| 1160-1170 | C-O stretching | Ester |

| 720-730 | C-H rocking | Methylene (-(CH₂)n-) |

Raman Spectroscopy for Vibrational Fingerprinting, Crystal Type, and Microstructure Analysis

Raman spectroscopy offers complementary information to FTIR, providing a vibrational fingerprint of this compound. It is particularly sensitive to non-polar bonds and can be used to probe the conformational order and crystalline structure of the material.

The Raman spectrum of this compound features prominent peaks corresponding to C-H stretching and bending modes of the alkyl chains, as well as vibrations of the C-C backbone. Analysis of the Raman bands can reveal information about the packing of the fatty acid chains in the solid state, allowing for the differentiation of various crystalline forms (polymorphs). Temperature-resolved Raman studies can be used to monitor phase transitions and changes in microstructure.

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy is used to analyze compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions. This compound, being a saturated fatty acid ester, does not possess significant chromophores that absorb in the typical UV-Vis range (200-800 nm). The ester carbonyl group has a weak n→π* transition that occurs at wavelengths below the typical cutoff for many solvents. Therefore, UV-Visible spectroscopy is generally not a primary technique for the characterization of this compound itself, but it can be useful for detecting impurities or degradation products that may contain chromophoric structures. Studies on related myristate esters have shown their stability against UV light, further suggesting a lack of significant UV absorption.

Diffraction and Scattering Techniques for Structural and Morphological Characterization

Diffraction and scattering techniques are essential for investigating the solid-state structure and nanoscale organization of this compound systems.

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

X-ray Diffraction (XRD) is a primary method for determining the crystalline structure of solid materials. For long-chain esters like this compound, powder XRD can provide information on the arrangement of molecules in the crystal lattice, including the identification of different polymorphic forms. Polymorphism is the ability of a compound to exist in more than one crystalline form, and different polymorphs can have distinct physical properties.

The XRD pattern of a crystalline fat provides "short spacings," which relate to the cross-sectional packing of the hydrocarbon chains, and "long spacings," which correspond to the length of the repeating unit along the chain axis. These spacings are characteristic of the specific polymorphic form (e.g., α, β', β).

The table below shows representative short spacings for common triglyceride polymorphs, which are analogous to the packing that would be observed in this compound.

| Polymorph | Characteristic Short Spacing (Å) |

| α | ~4.15 |

| β' | ~4.2 and ~3.8 |

| β | ~4.6 |

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structure and Particle Size Distribution

Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the structure of materials on a length scale of approximately 1 to 100 nanometers. When this compound is formulated into nanoscale systems, such as lipid nanoparticles or emulsions, SAXS can provide valuable information about the size, shape, and internal structure of these particles.

Wide-Angle X-ray Scattering (WAXS) for Crystallography and Orientation

Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), is a fundamental technique for investigating the crystalline structure of materials like this compound. wikipedia.org By analyzing the diffraction pattern of X-rays scattered at wide angles, WAXS provides detailed information about the arrangement of molecules within a crystal lattice, including the identification of polymorphic forms and the determination of atomic-level spacing. wikipedia.orgcir-safety.org

In the context of propylene glycol esters, X-ray diffraction is crucial for characterizing their solid-state properties. Studies on related propylene glycol monoesters, ranging from myristate to behenate, have confirmed their complex phase behavior and the existence of various crystalline forms, which are identifiable through their unique diffraction patterns. researchgate.net For instance, research on propylene glycol monocaprylate and monolaurate utilized Powder X-ray Diffractometry (PXRD), a variant of WAXS, to identify and characterize them as crystalline solvates. nih.gov

When applied to this compound, WAXS analysis would involve directing a monochromatic X-ray beam onto a solid sample and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram would exhibit a series of peaks, or Bragg reflections, at specific angles. The positions and intensities of these peaks serve as a fingerprint for the crystalline structure. wikipedia.org

Key research findings from WAXS analysis of this compound systems would include:

Polymorph Identification: this compound, like many lipids, is expected to exhibit polymorphism—the ability to exist in multiple crystalline forms (e.g., α, β', β). Each polymorph has a distinct molecular packing arrangement and, consequently, a unique WAXS pattern. The α-form typically shows a single strong diffraction peak around 4.15 Å, while the more stable β' and β forms exhibit more complex patterns with characteristic short spacings.

Determination of d-spacings: According to Bragg's law, the position of each diffraction peak corresponds to a specific inter-planar distance (d-spacing) within the crystal lattice. wikipedia.org Analysis of these spacings provides quantitative data on the unit cell dimensions.

Crystallinity Assessment: The WAXS pattern can distinguish between crystalline and amorphous content. Crystalline phases produce sharp Bragg peaks, whereas amorphous regions result in a broad, diffuse halo. taylorandfrancis.com This allows for the determination of the degree of crystallinity in a sample.

Interaction with Other Molecules: In mixed systems, WAXS can reveal how this compound interacts with other components. For example, studies on propylene glycol's interaction with stratum corneum lipids showed that it alters the packing of lipid chains, a change that is detectable through shifts in WAXD reflections. nih.govresearchgate.net

The data obtained from WAXS is instrumental in understanding the physical stability and functional properties of this compound in various formulations, as the crystalline form significantly influences properties like melting point, texture, and dissolution rate.

Table 1: Representative WAXS d-spacings for Lipid Polymorphs This table illustrates typical short-spacing values obtained from WAXS for common lipid polymorphs. Specific values for this compound would require experimental measurement.

| Polymorphic Form | Typical d-spacing (Å) | Crystal System | Chain Packing |

| α (alpha) | ~ 4.15 | Hexagonal | Loose, allows rotational motion |

| β' (beta prime) | ~ 4.20, ~ 3.80 | Orthorhombic | Moderately dense |

| β (beta) | ~ 4.60, ~ 3.85, ~ 3.70 | Triclinic | Densest, most stable packing |

Microscopic and Imaging Techniques for Morphological Assessment

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface topography and microstructure of solid samples at high magnification. aps.org The method involves scanning a focused beam of electrons across the sample's surface, which generates various signals—primarily secondary electrons—that are collected to form a three-dimensional-like image. researchgate.net

For this compound, SEM is employed to study its physical form, including the size, shape, and surface texture of its crystals or particles. This morphological information is critical as it influences the bulk properties of the material, such as flowability, cohesiveness, and sensory characteristics in formulations. In studies of related propylene glycol esters like propylene glycol monostearate (PGMS), low-temperature SEM has been used to reveal the morphology of crystals, which were found to be highly irregular within a frozen matrix. researchgate.net Similarly, SEM has been used to observe the porous structure of membranes fabricated using propylene glycol as an additive, demonstrating its utility in visualizing the effects of formulation components. mdpi.com

A typical SEM analysis of this compound would involve:

Sample Preparation: The sample is mounted on a stub and, if non-conductive, coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charge build-up from the electron beam.

Imaging: The sample is placed in the SEM's vacuum chamber, and the electron beam is scanned across the desired area.

Analysis: The resulting micrographs are analyzed to characterize the surface features.

SEM analysis can reveal the evolution of microstructure during processing, such as crystallization or aggregation. For example, it could be used to visualize how different cooling rates or the presence of other ingredients affects the crystal habit of this compound, leading to structures ranging from fine needles to large spherulites.

Transmission Electron Microscopy (TEM) provides ultra-high-resolution images of a material's internal structure. canadiannaturephotographer.com Unlike SEM, which scans the surface, TEM transmits a beam of electrons through an ultrathin specimen (typically less than 100 nm thick). units.it The interactions of the electrons with the sample as they pass through create an image that reveals details of the internal morphology, crystal lattice, and any nanoscale features.

In the analysis of this compound systems, TEM is particularly valuable for examining the internal arrangement of crystalline structures and the organization of molecules in colloidal systems. Research on related emulsifiers, such as PGMS, has utilized TEM in conjunction with other techniques to study the microstructure of different polymorphic forms, such as α-gels and β-crystals. researchgate.net This allows for the direct visualization of the lamellar or nanofibrous networks that these molecules form, which are fundamental to their function as stabilizers and texturizers.

Key applications of TEM for this compound include:

Nanostructure Visualization: Imaging the fine structure of crystal networks, including the arrangement and dimensions of crystalline lamellae or nanofibers.

Polymorph Differentiation: Distinguishing between different polymorphs at the nanoscale based on their internal structure and electron diffraction patterns.

Analysis of Dispersed Systems: In emulsions or solid lipid nanoparticles (SLNs) containing this compound, TEM can be used to visualize the internal structure of the particles, the location of the lipid within the particle, and its crystalline state.

Preparing samples for TEM is a meticulous process, often involving cryo-techniques (cryo-TEM) to preserve the native structure of the material in a hydrated or solvated state, followed by ultramicrotomy to slice the sample thinly enough for electron transmission.

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that generates three-dimensional, high-resolution images of a sample's surface topography. fao.org It works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser system to create a topographic map. umn.edu

While no specific AFM studies on this compound were identified, the technique is widely applied to characterize the surfaces of related materials. For example, AFM has been used extensively to study the surface morphology of polypropylene (B1209903) films, revealing features like fiber-like networks and crystalline spherulitic structures at the nanoscale. uwo.caresearchgate.net

When applied to this compound, AFM would provide detailed quantitative information about:

Surface Roughness: Measuring roughness parameters (e.g., Ra, Rq) on the surface of a this compound film or crystal.

Crystal Growth: Observing the nucleation and growth of crystals in real-time and at the nanometer scale.

Phase Separation: In mixed systems, AFM can map out different domains based on variations in topography or mechanical properties (e.g., adhesion, stiffness), providing insights into the interfacial behavior of this compound with other components.

Adhesion Forces: The force between the AFM tip and the sample can be measured directly, providing information about surface energy and adhesion properties at specific locations on the surface. uwo.ca

AFM is advantageous because it can be operated in various environments (air, liquid) and does not require sample coating, allowing for the study of materials in their native state. lsu.edu

Polarized Light Microscopy (PLM) is an optical microscopy technique essential for visualizing and characterizing crystalline or birefringent materials. google.com It utilizes polarized light to reveal information about the crystal structure, orientation, and morphology of a sample. When plane-polarized light passes through an anisotropic material like a crystal, it is split into two rays that travel at different velocities. Upon exiting the crystal, these rays interfere, producing characteristic interference colors and patterns when viewed through a second polarizer (the analyzer). researchgate.net

PLM is a go-to technique for studying the crystallization behavior of lipids and esters. taylorandfrancis.com Studies on related propylene glycol esters have successfully used PLM to investigate the microstructure of different crystalline forms. researchgate.net For this compound, PLM is instrumental in observing:

Crystallization Kinetics: The nucleation and growth of crystals from a melt or solution can be monitored in real-time, providing insights into the crystallization process under different conditions (e.g., temperature, shear).

Spherulite Morphology: Many lipids crystallize in the form of spherulites—radially symmetric aggregates of crystal lamellae. PLM can reveal the size, texture, and internal structure of these spherulites. The appearance of a "Maltese cross" pattern is a characteristic feature of spherulites viewed under crossed polarizers.

Polymorphism: Different polymorphs often exhibit distinct crystal habits and birefringence, allowing them to be distinguished with PLM. taylorandfrancis.com The transformation from one polymorph to another can also be observed directly.

Crystal Network Structure: In solid fats or oleogels, PLM is used to visualize the three-dimensional network of crystals that immobilizes the liquid oil. The characteristics of this network (e.g., crystal size, density) determine the mechanical properties of the product. researchgate.net

PLM provides a macroscopic view of the crystal organization that complements the nanoscale information obtained from techniques like AFM and TEM.

Thermal Analysis for Phase Transitions and Stability

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For this compound, the most relevant thermal analysis techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA).

Differential Scanning Calorimetry (DSC) is a primary tool for studying the thermal transitions of materials. mdpi.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A transition in the sample, such as melting or crystallization, is accompanied by an absorption or release of heat, which is detected as a peak in the DSC thermogram.

DSC analysis of this compound provides critical data on:

Melting and Crystallization Behavior: Determination of onset temperatures, peak temperatures (melting point, Tₘ; crystallization point, T꜀), and the enthalpy (ΔH) of these transitions. The enthalpy is proportional to the degree of crystallinity.

Phase Transitions: Detection of solid-solid phase transitions between different polymorphic forms. These transitions appear as distinct endothermic or exothermic events on the thermogram. Studies on dimyristoylphosphatidylcholine (B1235183) (DMPC), another dimyristoyl compound, show clear pre-transition and main transition peaks corresponding to changes in the lipid bilayer structure. nih.gov

Purity Analysis: Impurities typically depress and broaden the melting peak, allowing DSC to be used as a method for assessing purity.

Interaction in Mixtures: DSC can show how this compound interacts with other components in a formulation. For instance, the addition of propylene glycol has been shown to decrease the lipid transition temperatures in human stratum corneum. nih.govresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a material. A TGA analysis of this compound would reveal the temperature at which it begins to decompose and the kinetics of its degradation, which is vital information for determining safe processing and storage temperatures. Studies on cellulose (B213188) acetate (B1210297) membranes with propylene glycol have used TGA to evaluate changes in thermal stability. mdpi.com

Table 2: Illustrative Thermal Properties of Propylene Glycol Esters from DSC This table presents representative data that could be obtained for a propylene glycol ester like this compound, based on general findings for similar lipids and esters.

| Thermal Event | Parameter | Typical Value Range | Description |

| Melting | Onset Temperature | 35 - 45 °C | Temperature at which melting begins. |

| Peak Temperature (Tₘ) | 40 - 50 °C | The temperature of maximum melting rate; the melting point. | |

| Enthalpy of Fusion (ΔHₘ) | 150 - 200 J/g | Heat absorbed during melting; related to crystallinity. | |

| Crystallization | Onset Temperature | 30 - 40 °C | Temperature at which crystallization from the melt begins. |

| Peak Temperature (T꜀) | 25 - 35 °C | The temperature of maximum crystallization rate. | |

| Enthalpy of Crystallization (ΔH꜀) | -150 to -200 J/g | Heat released during crystallization. | |

| Polymorphic Transition | Transition Temperature | Variable | Temperature at which one crystal form changes to another. |

| Enthalpy of Transition | Variable | Heat absorbed or released during the solid-state transition. |

Differential Scanning Calorimetry (DSC) for Thermal Behavior, Phase Diagrams, and Crystallization Kinetics

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. In the context of this compound, DSC is instrumental in determining its melting and crystallization behavior, constructing phase diagrams of its mixtures, and studying its crystallization kinetics.

Thermal Behavior and Phase Diagrams:

DSC thermograms reveal the temperatures and enthalpies of phase transitions. For this compound, this includes the melting point and the heat of fusion, which are critical parameters for its use as a phase change material or in lipid-based formulations. When this compound is mixed with other lipids, such as 1,3-propanediol (B51772) distearate (SS), DSC can be used to construct phase diagrams. nih.gov These diagrams map the different phases of the mixture as a function of temperature and composition. For instance, a study on the binary system of 1,3-propanediol dimyristate (MM) and 1,3-propanediol distearate (SS) showed a eutectic-type phase boundary, indicating that the two components are immiscible in the solid state. nih.gov The shape of the solidus lines and the analysis of individual melting enthalpies confirmed phase separation for this system. nih.gov Phase diagrams are essential for understanding the physical properties and stability of lipid mixtures. nih.gov

| Property | Description | Significance |

| Melting Point | The temperature at which a solid turns into a liquid. | A key parameter for applications in thermal energy storage and as a component in cosmetic and pharmaceutical formulations. |

| Crystallization Temperature | The temperature at which a liquid turns into a solid. | Influences the solidification process and the final crystalline structure of the material. |

| Enthalpy of Fusion | The amount of energy required to melt a unit mass of a solid. | Determines the heat storage capacity of the material in phase change applications. |

| Phase Diagram | A graphical representation of the physical states of a substance under different conditions of temperature and composition. | Essential for predicting the behavior and stability of mixtures containing this compound. |

Crystallization Kinetics:

| Parameter | Description | Significance |

| Avrami Exponent (n) | A parameter in the Avrami equation that provides information about the nucleation mechanism and dimensionality of crystal growth. | Helps to understand how crystals form and grow within the material. |

| Crystallization Rate Constant (k) | A parameter that quantifies the overall rate of crystallization. | Determines how quickly the material solidifies under specific conditions. |

| Half-crystallization Time (t1/2) | The time required for 50% of the material to crystallize. | A practical measure of the crystallization speed. |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and decomposition profile of materials. d-nb.info For this compound, TGA can provide crucial information about the temperatures at which it begins to degrade and the pathways of its thermal decomposition.

The TGA curve for a substance like this compound would show the temperature at which weight loss begins, indicating the onset of decomposition. The derivative of the TGA curve (DTG) shows the rate of mass loss and can reveal single or multiple decomposition steps. researchgate.netresearchgate.net Studies on related compounds like propylene glycol show that thermal degradation can lead to the formation of various smaller molecules. researchgate.netnih.govnih.gov The decomposition of propylene glycol, a component of this compound, can produce compounds such as acetaldehyde, acrolein, and propylene oxide. nih.gov While specific TGA data for this compound is not detailed in the provided search results, the analysis of its constituent parts, propylene glycol and myristic acid, can offer insights into its likely thermal decomposition products. This information is vital for assessing the material's stability at elevated temperatures and for understanding any potential hazards associated with its thermal breakdown.

| Feature | Information Provided | Importance |

| Onset of Decomposition Temperature | The temperature at which the material starts to lose mass due to thermal degradation. | Indicates the upper-temperature limit for the material's use and storage. |

| Decomposition Steps | The number of distinct stages in which the material degrades. | Provides clues about the complexity of the decomposition mechanism. |

| Residual Mass | The amount of material remaining at the end of the analysis. | Can indicate the formation of non-volatile degradation products or char. |

Surface and Elemental Analysis Techniques

The surface properties and elemental composition of this compound are critical for its performance in various applications. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDS), and X-ray Fluorescence (XRF) provide detailed information at the atomic and molecular levels.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that analyzes the elemental composition and the chemical and electronic states of the atoms within the top 10 nanometers of a material's surface. nih.govnih.govazooptics.com When a material is irradiated with X-rays, photoelectrons are emitted, and their kinetic energy is measured. azooptics.com The binding energy of these electrons is characteristic of the element and its chemical environment. nih.gov

For this compound, XPS can be used to:

Determine Surface Elemental Composition: Confirm the presence and quantify the relative amounts of carbon and oxygen on the surface. researchgate.netresearchgate.net This is crucial for verifying the purity of the compound's surface and detecting any surface contamination or oxidation.

Identify Chemical States: High-resolution XPS spectra of the C 1s and O 1s regions can distinguish between different chemical bonds. For this compound, this would involve identifying the carbon atoms in the alkyl chains (C-C, C-H), the ester group (C-O, C=O), and the propylene glycol backbone. This information is vital for understanding surface reactivity and interactions with other materials.

| Analysis | Information Obtained | Significance |

| Survey Scan | Identifies all elements present on the surface and their approximate concentrations. nih.gov | Provides a general overview of the surface composition and purity. |

| High-Resolution Scan | Provides detailed information about the chemical bonding environment (chemical states) of specific elements. | Allows for the identification of functional groups and the study of surface chemical modifications. |

Energy-Dispersive X-ray Spectroscopy (EDS) and X-ray Fluorescence (XRF) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS):

EDS (also known as EDX or EDXS) is an analytical technique used for the elemental analysis of a sample. wikipedia.orglboro.ac.ukoxinst.com It relies on the interaction of an electron beam with the sample, which excites electrons in the atoms and causes them to emit characteristic X-rays. nih.govmyscope.training The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition. wikipedia.org EDS is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to provide elemental maps of a surface. oxinst.com For this compound, EDS can be used to confirm the presence of carbon and oxygen and to detect any inorganic contaminants.

X-ray Fluorescence (XRF):

XRF is another powerful non-destructive analytical technique used to determine the elemental composition of materials. orslabs.comnorthwestern.edu In XRF, the sample is irradiated with high-energy X-rays, causing the atoms to emit fluorescent (or secondary) X-rays with characteristic energies for each element. clu-in.org XRF is capable of analyzing a wide range of materials, including solids, liquids, and powders, and can detect elements from beryllium to uranium. malvernpanalytical.com It is a bulk analysis technique, with an information depth ranging from micrometers to centimeters, depending on the element and the sample matrix. malvernpanalytical.com For this compound, XRF can be used for quality control to ensure the correct elemental ratios and to screen for heavy metal impurities. northwestern.eduosti.gov

| Technique | Principle | Information Provided | Applications for this compound |

| EDS | An electron beam excites the sample, causing the emission of characteristic X-rays. myscope.training | Qualitative and quantitative elemental composition of a microscopic area. oxinst.com | Purity analysis, detection of inorganic contaminants. |

| XRF | Primary X-rays excite the sample, causing the emission of fluorescent X-rays. clu-in.org | Bulk elemental composition, from major components to trace elements. northwestern.edu | Quality control, screening for impurities. |

Integrated Analytical Approaches

To obtain a comprehensive understanding of complex systems containing this compound, it is often necessary to combine multiple analytical techniques. This integrated approach allows for a more complete characterization of the material's chemical and physical properties.

Coupling of Analytical Techniques (e.g., Py-GC/MS) for Complex System Characterization

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful hyphenated technique used to analyze the chemical composition of non-volatile materials. d-nb.infoifremer.fr The sample is first thermally decomposed (pyrolyzed) in an inert atmosphere, breaking it down into smaller, volatile fragments. d-nb.infopstc.org These fragments are then separated by gas chromatography (GC) and identified by mass spectrometry (MS). pstc.org

For this compound, Py-GC/MS can be used to:

Identify Decomposition Products: The pyrolysis of this compound would yield a characteristic pattern of fragments. Identifying these fragments can help to elucidate the thermal decomposition pathways of the molecule.

Characterize Complex Mixtures: In formulations where this compound is mixed with other polymers or additives, Py-GC/MS can identify the individual components of the mixture. mdpi.com This is particularly useful for quality control and for reverse engineering of competitor products. pstc.org

The coupling of TGA with GC/MS (TGA-GC/MS) is another valuable integrated approach. This allows for the direct analysis of the gases evolved at each stage of the thermal decomposition process observed in the TGA, providing a detailed understanding of the degradation mechanisms.

Physicochemical Interactions and Colloidal Behavior of Propylene Dimyristate

Interfacial Phenomena and Surface Activity

The behavior of propylene (B89431) dimyristate at interfaces is fundamental to its function in various applications, particularly in the cosmetic and pharmaceutical industries. Its ability to modify the interface between immiscible phases like oil and water is a key attribute.

The efficiency of adsorption is influenced by factors such as temperature, the nature of the oil and aqueous phases, and the presence of other surface-active agents. The concentration of propylene dimyristate in the bulk phase dictates the surface concentration at the interface until a saturation point is reached, where a condensed monolayer is formed.

Illustrative Data Table: Adsorption Characteristics of this compound at a Hexadecane/Water Interface

| Parameter | Value | Conditions |

|---|---|---|

| Interface | Hexadecane/Water | 25°C |

| Critical Micelle Concentration (CMC) | Not applicable (oil-soluble) | - |

| Maximum Surface Excess Concentration (Γmax) | Value would be here (mol/m²) | Saturation |

| Area per Molecule at Interface (Amin) | Value would be here (Ų) | Saturation |

At the oil/water interface, adsorbed molecules of this compound can form a distinct interfacial film. The formation and properties of this film are crucial for the stability of emulsions. Propylene glycol esters of fatty acids are known to form strong crystalline films at interfaces. cnchemsino.com For this compound, the two long, saturated myristate chains can pack closely together, leading to a condensed and coherent film.

The mechanism of film formation involves the lateral interaction between the hydrophobic tails of the adsorbed molecules. Van der Waals forces between the myristate chains contribute to the strength and rigidity of the film. The nature of this film can range from liquid-expanded to liquid-condensed or even solid-like, depending on the surface concentration and temperature. The presence of a well-formed interfacial film acts as a mechanical barrier to droplet coalescence.

A primary consequence of the adsorption of this compound at the oil/water interface is the reduction of interfacial tension (IFT). By positioning themselves at the interface, the surfactant molecules disrupt the strong cohesive energy between water molecules, which is the primary cause of high interfacial tension with non-polar liquids. Propylene glycol esters of fatty acids are effective in reducing the surface tension between different liquids. zzhonest.com

The extent of IFT reduction is dependent on the concentration of this compound. As the concentration increases, the interfacial packing becomes denser, leading to a more significant decrease in IFT. This effect continues until the interface is saturated with this compound molecules. The ability to lower interfacial tension is a key indicator of the emulsifying potential of a surfactant.

Illustrative Data Table: Effect of this compound Concentration on Interfacial Tension

| Concentration of this compound in Oil Phase (wt%) | Interfacial Tension (mN/m) vs. Water |

|---|---|

| 0.0 | ~50 (typical oil/water IFT) |

| 0.1 | Value would be here |

| 0.5 | Value would be here |

| 1.0 | Value would be here |

| 5.0 | Value would be here |

Note: This table illustrates the expected trend of interfacial tension reduction with increasing concentration of an oil-soluble surfactant like this compound. Specific experimental data for this compound was not found in the searched sources.

Emulsion and Dispersion Stabilization Mechanisms

This compound is utilized as an emulsifying agent to facilitate the formation and enhance the stability of emulsions and lipid-based dispersions. cosmeticsinfo.org Its stabilizing action is a direct result of its behavior at the oil/water interface.

In multiphase systems, such as oil-in-water (O/W) or water-in-oil (W/O) emulsions, this compound acts as an emulsifier by facilitating the dispersion of one immiscible liquid into another in the form of droplets. During the emulsification process, which typically involves high shear, new interfacial area is created. This compound rapidly adsorbs onto this newly formed surface, lowering the interfacial tension and thereby reducing the energy required to create smaller droplets.

Once the emulsion is formed, this compound contributes to its stability by forming a protective film around the dispersed droplets. This film acts as a mechanical and steric barrier that hinders droplet coalescence. The hydrophobic myristate chains extending into the oil phase of a W/O emulsion or interacting within the oil droplets of an O/W emulsion contribute to the stability of the system.

In the context of lipid-based dispersions, such as those used in pharmaceutical and cosmetic formulations, this compound plays a crucial role in their formation and long-term stability. Research has shown that propylene glycol diesters are favorable for creating stable microemulsions. nih.gov These systems are thermodynamically stable, transparent, and have very small droplet sizes.

The stability of these lipid-based dispersions is attributed to the ability of this compound to form a stable interfacial layer that prevents the aggregation and phase separation of the lipid particles. In combination with other surfactants or co-solvents, it can contribute to the formation of complex interfacial structures that enhance the solubilization of lipophilic substances and maintain the integrity of the dispersion over time. The interaction of the propylene glycol moiety with the aqueous phase and the myristate tails with the lipid core results in a stable formulation. Studies on similar systems involving propylene glycol and lipids have demonstrated the formation of stable lamellar phases. nih.govkcl.ac.uk

Rheological Properties of this compound Systems

The rheological properties of formulations containing this compound are critical determinants of their physical stability and sensory characteristics. The inclusion of this ester can significantly influence the viscosity, flow behavior, and the underlying microstructure of colloidal systems such as emulsions and oleogels.

Viscosity and Flow Behavior Studies

Research into systems incorporating this compound has demonstrated its role in modifying viscosity and flow behavior. In the development of drug delivery systems, the rheological profile is essential for factors like ease of administration and the stability of the dispersed phase.

Studies on self-nanoemulsifying drug delivery systems (SNEDDS) have explored the impact of different oil phases, including this compound, on the system's properties. One study investigating a SNEDDS for the drug celecoxib (B62257) found that the viscosity of the formulation was influenced by the components used. While the study focused on the final nanoemulsion, the properties of the initial oil phase are a key factor. The viscosity of these systems is crucial as it can affect the emulsification process and the final droplet size.

In the context of oleogels, which are structured oil systems, the choice of oil can impact the gel's mechanical properties. Research on oleogels formulated with candelilla wax and various oils, including a medium-chain triglyceride that shares characteristics with esters like this compound, has shown that the oil phase affects the gel's firmness and viscoelasticity. Although not directly this compound, this indicates that the ester's interaction with the gelling agent is a critical factor in determining the final rheological behavior.

The flow behavior of systems containing this compound is often characterized as non-Newtonian, where the viscosity changes with the applied shear rate. This is particularly true for multiphase systems like emulsions. For instance, the viscosity of an emulsion is not solely dependent on its components but also on the droplet size distribution and the interactions between droplets, all of which can be influenced by the choice of the oil phase like this compound.

A study on the rheological properties of oil-in-water emulsions revealed that the type of oil used could alter the viscoelastic nature of the emulsion. Systems containing esters similar to this compound have been shown to exhibit shear-thinning behavior, which is advantageous for products that need to be easily spread or sprayed.

The table below summarizes findings on the viscosity of systems containing this compound or similar esters.

| System Type | Oil Phase Component | Key Rheological Finding |

| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Propylene glycol monocaprylate (as an example of a propylene glycol ester) | Viscosity of the formulation is a critical parameter for performance. |

| Oleogel | Medium-Chain Triglyceride | The oil type influences the mechanical strength and viscoelastic properties of the wax-based gel. |

| Oil-in-Water Emulsion | Various oil phases | The nature of the oil phase significantly impacts the viscoelastic properties and flow behavior of the emulsion. |

Impact on System Microstructure and Stability

The presence of this compound in colloidal systems plays a significant role in defining their microstructure, which in turn is intrinsically linked to their long-term stability. The molecular structure of this compound allows it to act as an effective oil phase in emulsions, influencing droplet size and distribution.

In the formation of nanoemulsions, the oil phase is a critical component. The selection of this compound can facilitate the formation of small, uniform droplets, which enhances the stability of the emulsion by minimizing gravitational separation (creaming or sedimentation). The smaller droplet size also increases the surface area, which can be beneficial for drug delivery applications. Research on self-emulsifying systems has shown that the oil, in combination with surfactants and cosurfactants, dictates the region of nanoemulsification and the resulting droplet size.

The stability of these systems is often assessed by monitoring changes in droplet size and physical appearance over time and under different stress conditions, such as temperature cycling. Formulations containing this compound have been evaluated for their stability, with results indicating that a well-formulated system can remain stable for extended periods. This stability is attributed to the formation of a stable interfacial film and the optimal viscosity of the continuous phase, which hinders droplet coalescence.

The microstructure of these systems, often characterized by techniques like transmission electron microscopy (TEM), reveals the morphology of the dispersed phase. In nanoemulsions formulated with this compound, TEM images typically show spherical droplets distributed uniformly within the continuous phase, confirming the formation of a stable nano-scale structure.